molecular formula C10H13NO2Zn B2592769 (Pyridin-3-yl)zinc pivalate (1.07 mmol/g) CAS No. 1344727-29-2

(Pyridin-3-yl)zinc pivalate (1.07 mmol/g)

Cat. No. B2592769
CAS RN: 1344727-29-2
M. Wt: 244.6
InChI Key: PETYQQVWXKEVNG-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)zinc pivalate, also known as PZP, is a coordination complex of zinc and pivalic acid, a derivative of acetic acid. It has a molecular formula of C9H14NO2Zn and a molar mass of 243.6 g/mol. PZP is a white, crystalline powder with a melting point of 180-182°C. It is insoluble in water but soluble in methanol and ethanol. PZP is a versatile compound with various applications in scientific research, such as catalysis, drug delivery, and biochemistry.

Scientific Research Applications

properties

IUPAC Name

zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYGGRRFLTIBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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